

BMS-986094: Bridging the Gap Between In Vitro Predictions and In Vivo Realities

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Compound of Interest

Compound Name: BMS-986094

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A Comparative Analysis of Preclinical Findings for the Investigational Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

BMS-986094, a prodrug of the guanosine nucleotide analog 2'-C-methylguanosine, was a promising inhibitor of the hepatitis C virus (HCV) NS5b RNA-dependent RNA polymerase. However, its clinical development was halted due to unforeseen cardiac and renal toxicities. This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for **BMS-986094**, offering insights into the translational challenges encountered during its development. We also include comparative data for sofosbuvir, an approved nucleotide analog inhibitor of HCV, to provide context.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of **BMS-986094**, comparing its effects across different experimental systems.

Table 1: In Vitro Effects of **BMS-986094**

Cell Line	Parameter	Concentration	Observation
Human Hepatoma (HepG2, Huh-7)	Mitochondrial DNA Content	$\leq 10 \mu\text{M}$	No change[1][2]
Human Hepatoma (Huh-7)	Mitochondrial Gene Transcription (MT-ND1, MT-ND5)	$\geq 10 \mu\text{M}$ (cytotoxic)	Reduction in mRNA content[1][2]
Human iPS Cell-derived Cardiomyocytes (hiPSC-CMs)	Mitochondrial DNA Content	$\leq 10 \mu\text{M}$	No change[1][2]
hiPSC-CMs	Mitochondrial Respiration	$\geq 0.1 \mu\text{M}$	Reduced after 6 days of treatment[3][4]
hiPSC-CMs	Contractility	$0.3\text{--}3 \mu\text{M}$	Induced contraction dysfunction[3][5]
hiPSC-CMs	Calcium Transient	Not specified	Decreased[3][5]
hiPSC-CMs	Calcium Handling Gene Expression	Not specified	Inhibited[3]

Table 2: In Vivo Effects of **BMS-986094** in Cynomolgus Monkeys

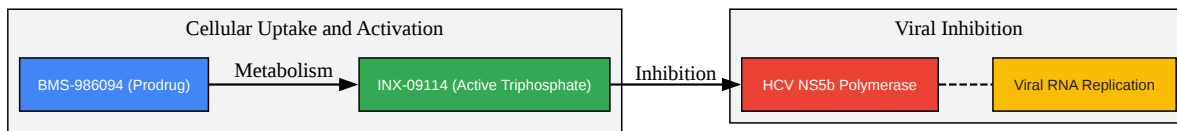
Dosage	Duration	Organ	Observation
15 or 30 mg/kg/day	3 weeks or 1 month	Heart, Kidney	Pronounced toxicities at 30 mg/kg/day[1]
15 or 30 mg/kg/day	3 weeks or 1 month	Heart, Kidney	No change in mitochondrial DNA content or ATP/GTP levels[1]
Not specified	Long-term	Heart	Decreased Left Ventricular Ejection Fraction (LVEF)[3][6]
15 or 30 mg/kg/day	3 weeks	Heart, Kidney	High and persistent concentrations of the active metabolite INX-09114[7]

Table 3: Comparative In Vitro Cardiotoxicity

Compound	Cell Line	Concentration	Effect on Contractility
BMS-986094	hiPSC-CMs	0.3–3 μ M	Induced contraction dysfunction[3][5]
Sofosbuvir	hiPSC-CMs	Not specified	Little effect[3][5]

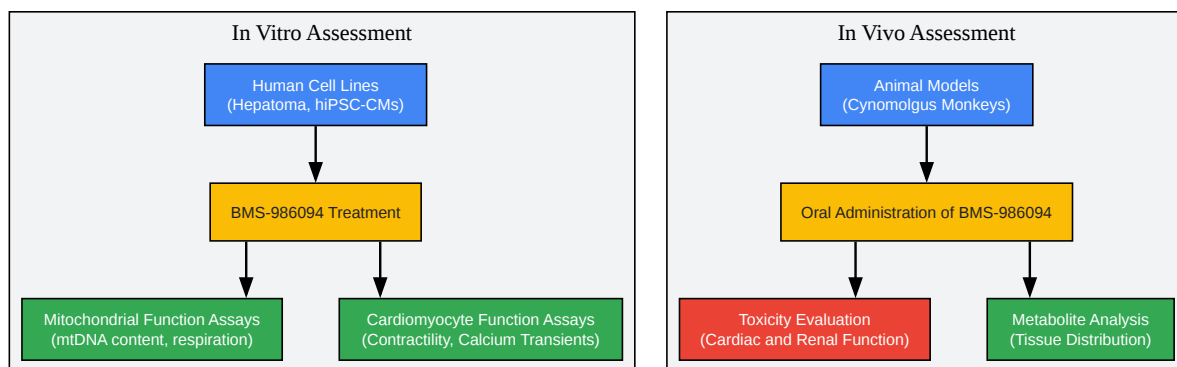
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and the experimental approaches used to evaluate **BMS-986094**.



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Figure 1: Mechanism of action of **BMS-986094**.



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Figure 2: Experimental workflow for preclinical evaluation.

Detailed Experimental Protocols

The following are summaries of the methodologies employed in the key in vitro and in vivo studies.

In Vitro Studies

- Cell Culture and Treatment: Human hepatoma cells (HepG2 and Huh-7) and human iPS cell-derived cardiomyocytes (hiPSC-CMs) were cultured under standard conditions.[1][2] **BMS-986094** was applied to the cell cultures for up to 19 days at varying concentrations.[1][2]
- Mitochondrial DNA Content Analysis: Total DNA was extracted from the cells, and the relative amount of mitochondrial DNA to nuclear DNA was quantified using quantitative polymerase chain reaction (qPCR).
- Gene Expression Analysis: RNA was isolated from the cells, and the expression levels of specific mitochondrial genes (e.g., MT-ND1, MT-ND5) and calcium handling-related genes were measured by reverse transcription qPCR.[1][3]
- Cardiomyocyte Contractility Assay: The contractility of hiPSC-CMs was assessed using motion imaging analysis to measure parameters such as contraction and relaxation velocity.[3][5]
- Calcium Transient Measurement: Intracellular calcium transients in hiPSC-CMs were measured using calcium-sensitive fluorescent dyes.[3][5]

In Vivo Studies

- Animal Model: Cynomolgus monkeys were used as the primary non-rodent species for toxicity studies.[1][7]
- Drug Administration: **BMS-986094** was administered orally to the monkeys at doses of 15 or 30 mg/kg/day for periods of 3 weeks to 1 month.[1][7]
- Toxicity Assessment: Cardiac and renal function were monitored throughout the studies. This included measurement of Left Ventricular Ejection Fraction (LVEF).[3][6]
- Mitochondrial Respiration and DNA Content: At the end of the treatment period, samples of heart and kidney tissue were collected for the assessment of mitochondrial respiration, mitochondrial DNA content, and levels of high-energy substrates like ATP and GTP.[1]
- Metabolite Profiling: The concentrations of **BMS-986094** and its metabolites, including the active form INX-09114, were measured in plasma and various tissues to understand its distribution and accumulation.[7]

Discussion and Conclusion

The preclinical evaluation of **BMS-986094** highlights a significant disconnect between the in vitro and in vivo findings, particularly concerning mitochondrial toxicity. In vitro, direct mitochondrial toxicity, as measured by changes in mitochondrial DNA content, was only observed at cytotoxic concentrations.[1][2] However, functional effects on mitochondrial respiration and cardiomyocyte contractility were seen at lower, non-cytotoxic concentrations in hiPSC-CMs.[3][4]

In contrast, in vivo studies in cynomolgus monkeys revealed significant cardiac and renal toxicity without corresponding changes in mitochondrial DNA content or energy levels in these organs.[1] The accumulation of the active metabolite, INX-09114, to high and persistent levels in the heart and kidneys of these animals appears to be a more likely contributor to the observed toxicities.[7]

This case underscores the importance of utilizing a multifaceted approach in preclinical safety assessment. While in vitro assays provide valuable mechanistic insights, they may not fully recapitulate the complex pharmacokinetic and pharmacodynamic relationships that occur in vivo. The delayed cardiotoxicity observed both clinically and in animal models, which was also reflected in the chronic in vitro hiPSC-CM studies, emphasizes the need for long-duration toxicity assessments in relevant physiological systems. The comparison with sofosbuvir, which showed minimal cardiotoxicity in vitro, further validates the predictive potential of hiPSC-CMs for assessing drug-induced cardiac dysfunction.[3][5]

Ultimately, the experience with **BMS-986094** serves as a critical case study for drug developers, emphasizing the need to carefully integrate data from various preclinical models to better predict potential clinical liabilities.

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